N-(2-nitrophenyl)adamantane-1-carboxamide
Description
N-(2-nitrophenyl)adamantane-1-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity. These compounds have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Properties
IUPAC Name |
N-(2-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-3-1-2-4-15(14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXCBUKTRGNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-nitroaniline. This reaction is usually carried out in the presence of a coupling agent such as phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, and is heated at 80°C for about 8 hours .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an aminoadamantane derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-(2-nitrophenyl)adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Used in the development of advanced materials, including nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, potentially inhibiting or modifying their activity. The nitro group can undergo reduction to form an amine, which may further interact with biological targets through hydrogen bonding or other interactions .
Comparison with Similar Compounds
- N-(2-thienylmethyl)adamantane-1-carboxamide
- N-(2-hydroxyethyl)adamantane-1-carboxamide
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
Comparison: N-(2-nitrophenyl)adamantane-1-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to other adamantane derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
